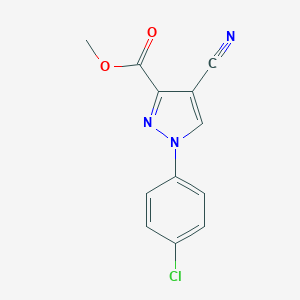![molecular formula C24H15N5O B283102 7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B283102.png)
7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile is a chemical compound with potential applications in scientific research. This compound is a member of the triazolopyrimidine family of compounds and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile is not fully understood. However, studies have shown that this compound exerts its effects through the inhibition of various enzymes and proteins. For example, 7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile has been shown to inhibit the activity of DNA topoisomerase II, which is an important enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. In addition, 7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile in lab experiments is its potential to exhibit a range of biological effects. This compound has been shown to have anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for 7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile. One potential direction is the development of this compound as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells. Another potential direction is the development of this compound as an antiviral agent. Studies have shown that this compound can inhibit viral replication. In addition, further studies are needed to determine the potential of this compound as an antibacterial, antifungal, and anti-inflammatory agent.
Conclusion:
In conclusion, 7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile is a chemical compound with potential applications in scientific research. This compound has been shown to exhibit anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. However, further studies are needed to determine the safe dosage and potential side effects of this compound. There are several future directions for this compound, including the development of this compound as a potential anticancer and antiviral agent.
Méthodes De Synthèse
The synthesis of 7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile can be achieved through several methods. One of the most common methods involves the reaction of 1,3,5-triphenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with malononitrile in the presence of a catalytic amount of piperidine to form the desired compound.
Applications De Recherche Scientifique
7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile has potential applications in scientific research. This compound has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has also been shown to have potential as an antifungal agent. In addition, 7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile has been studied for its potential as an anti-inflammatory agent.
Propriétés
Formule moléculaire |
C24H15N5O |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
7-oxo-1,3,5-triphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C24H15N5O/c25-16-20-21(17-10-4-1-5-11-17)28-22(18-12-6-2-7-13-18)27-29(24(28)26-23(20)30)19-14-8-3-9-15-19/h1-15H |
Clé InChI |
UFIUJUZLRLNWAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C3N2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)C#N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)N=C3N2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)
![Methyl 6-benzyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283025.png)



![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
![Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)
![Methyl 1-(3-methylphenyl)-5-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283033.png)
![Ethyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283036.png)
![Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283038.png)
![Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283039.png)
![Methyl 6-(4-methoxybenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283042.png)